
Methyl 4-methyl-2-(2-(o-tolyloxy)acetamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-methyl-2-(2-(o-tolyloxy)acetamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring, which is known for its stability and electronic properties, making it a valuable component in pharmaceuticals and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-2-(2-(o-tolyloxy)acetamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate involves multiple steps, starting with the preparation of the thiophene ring. The key steps include:
Formation of the Thiophene Ring: This can be achieved through the reaction of appropriate precursors under controlled conditions.
Introduction of Functional Groups: The methyl, o-tolyloxy, acetamido, and trifluoromethyl groups are introduced through various substitution reactions.
Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-methyl-2-(2-(o-tolyloxy)acetamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a component in drug discovery.
Medicine: The compound’s unique structure could make it a candidate for pharmaceutical development, particularly in targeting specific biological pathways.
Industry: Its stability and electronic properties could make it useful in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism by which Methyl 4-methyl-2-(2-(o-tolyloxy)acetamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-methyl-2-(2-(p-tolyloxy)acetamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate
- Methyl 4-methyl-2-(2-(m-tolyloxy)acetamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate
Uniqueness
Methyl 4-methyl-2-(2-(o-tolyloxy)acetamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate is unique due to the specific arrangement of its functional groups, which can influence its reactivity, stability, and interactions with other molecules. This uniqueness can make it particularly valuable in applications where specific chemical properties are required.
Eigenschaften
Molekularformel |
C24H21F3N2O5S |
|---|---|
Molekulargewicht |
506.5 g/mol |
IUPAC-Name |
methyl 4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]-5-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H21F3N2O5S/c1-13-7-4-5-10-17(13)34-12-18(30)29-22-19(23(32)33-3)14(2)20(35-22)21(31)28-16-9-6-8-15(11-16)24(25,26)27/h4-11H,12H2,1-3H3,(H,28,31)(H,29,30) |
InChI-Schlüssel |
OIAFZAZHSWMTCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OCC(=O)NC2=C(C(=C(S2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


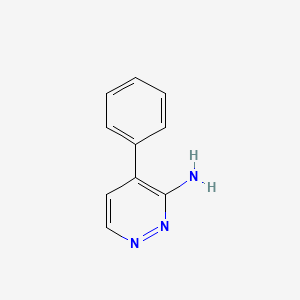

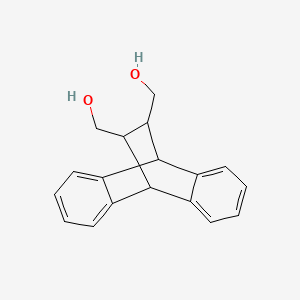

![[[5-(2-Amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12078723.png)

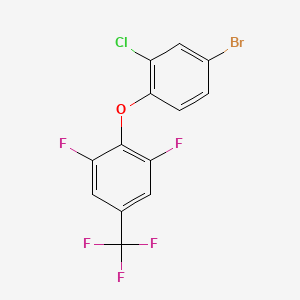
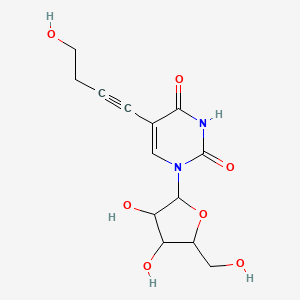
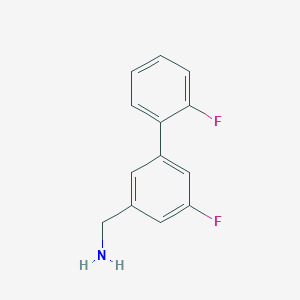

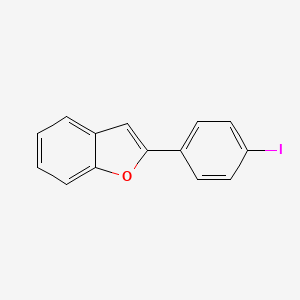
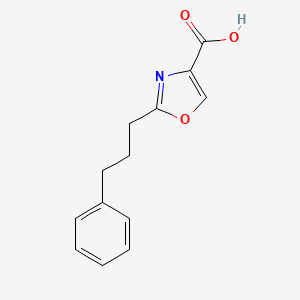
![R-[(S)-Phenethyl]-6-ethoxycarbonyl-4-methyl-3,4-didehydro piperidine](/img/structure/B12078775.png)

